Reticulin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Reticulin is a type of fiber found in connective tissue, primarily composed of type III collagen. It forms a network or mesh that provides structural support in various soft tissues, including the liver, bone marrow, and lymphatic system . This compound fibers are known for their delicate and branched structure, which is essential for maintaining the integrity and function of these tissues.

Mechanism of Action

Target of Action

Reticulin is a type of fiber in connective tissue composed of type III collagen secreted by reticular cells . It forms a network or mesh, acting as a supporting structure in soft tissues such as the liver, bone marrow, and the tissues and organs of the lymphatic system . This compound fibers crosslink to form a fine meshwork .

Mode of Action

This compound fibers are involved in the formation of a highly ordered cellular network that provides support . They interact with various proteins such as newly synthesized glycoproteins, E3-ubiquitin-protein ligase, TRIM21 (Tripartite motif containing protein-21), the glucocorticoid receptors, cyclophilin-B or PPIB (peptidyl-prolyl cis–trans isomerase B), gamma-aminobutyric acid receptor-associated protein, protein disulfide-isomerase (PDI), eukaryotic initiator factor 2 (EIF2) and many more .

Biochemical Pathways

This compound fibers are involved in several biochemical pathways. They are involved in bending and shaping the ER membrane, in trafficking of material from the ER to the Golgi apparatus, and in apoptosis . Megakaryocytes and platelets are directly involved in many fibrotic processes that involve stimulation of fibrogenic pathways or inhibition of the dynamic process of removal of this compound fibers .

Result of Action

The result of this compound action is the formation of a supportive meshwork in various tissues. This network acts as a supporting mesh in soft tissues such as the liver, bone marrow, and the tissues and organs of the lymphatic system . It is also involved in the formation of the endoplasmic reticulum and influences endoplasmic reticulum-Golgi trafficking, vesicle formation, and membrane morphogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Reticulin fibers are naturally synthesized by reticular cells, which secrete type III collagen. The synthesis involves the formation of procollagen, which undergoes enzymatic modifications to become collagen. This process includes hydroxylation, glycosylation, and the formation of triple helices, which are then secreted into the extracellular matrix where they assemble into this compound fibers .

Industrial Production Methods

Industrial production of this compound is not common due to its biological origin. collagen, the primary component of this compound, can be extracted from animal tissues through processes involving acid or enzymatic hydrolysis. The extracted collagen can then be purified and processed for various applications .

Chemical Reactions Analysis

Types of Reactions

Reticulin fibers can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used in histological staining techniques to visualize this compound fibers in tissue samples .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are stained this compound fibers, which can be visualized under a microscope for diagnostic and research purposes .

Scientific Research Applications

Reticulin fibers have numerous applications in scientific research, particularly in histology and pathology. They are used to:

Visualize Tissue Structure: This compound staining is essential for examining the architecture of tissues, especially in the liver, spleen, and bone marrow.

Diagnose Diseases: Abnormal this compound patterns can indicate various diseases, such as liver cirrhosis, myelofibrosis, and certain cancers.

Study Connective Tissue Disorders: Research on this compound fibers helps in understanding connective tissue disorders and developing potential treatments.

Comparison with Similar Compounds

Reticulin is unique due to its composition of type III collagen and its specific role in forming delicate, branched networks in connective tissues. Similar compounds include:

Collagen Type I: Found in skin, bone, and tendons, providing tensile strength.

Collagen Type II: Present in cartilage, offering resistance to compressive forces.

Elastin: Provides elasticity to tissues such as skin and blood vessels.

This compound’s uniqueness lies in its ability to form fine, supportive networks, which are crucial for the function of soft tissues and organs .

Properties

IUPAC Name |

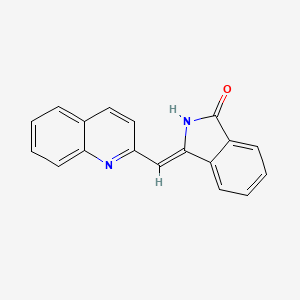

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLYRWXGMIUIHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862010 |

Source

|

| Record name | 1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.